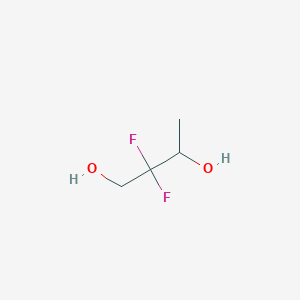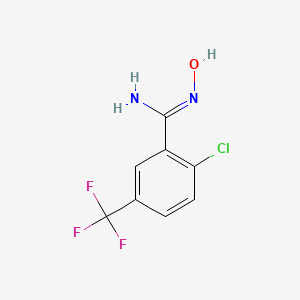
2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine is a chemical compound with the molecular formula C8H6ClF3N2O and a molecular weight of 238.59 g/mol It is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to a benzamidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine typically involves the reaction of 2-chloro-5-trifluoromethylbenzonitrile with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the amidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its amidine structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine involves its interaction with molecular targets such as enzymes. The compound’s amidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-trifluoromethylbenzonitrile
- 2-Chloro-5-trifluoromethylbenzaldehyde
- 2-Chloro-5-trifluoromethylpyridine
Uniqueness
2-Chloro-N-hydroxy-5-trifluoromethyl-benzamidine is unique due to the presence of both a hydroxy group and an amidine group, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group also enhances its lipophilicity and metabolic stability compared to similar compounds.
Propriétés
Formule moléculaire |
C8H6ClF3N2O |
|---|---|
Poids moléculaire |
238.59 g/mol |
Nom IUPAC |
2-chloro-N'-hydroxy-5-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14-15/h1-3,15H,(H2,13,14) |
Clé InChI |
DUUDOFQOEGOLQM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)/C(=N/O)/N)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C(=NO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


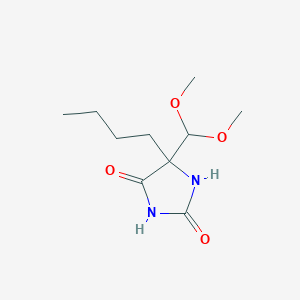

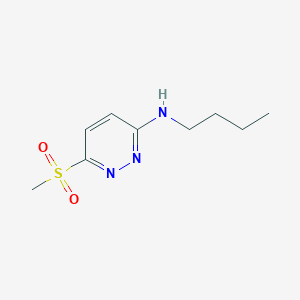
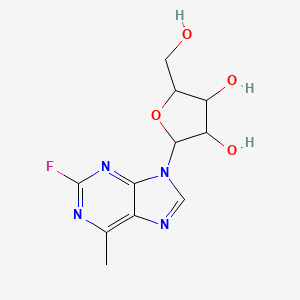

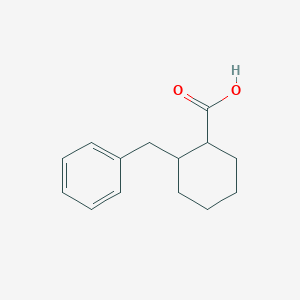
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
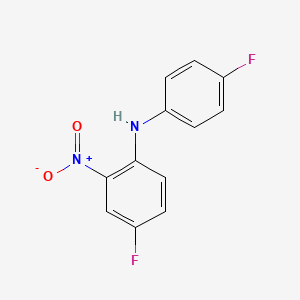
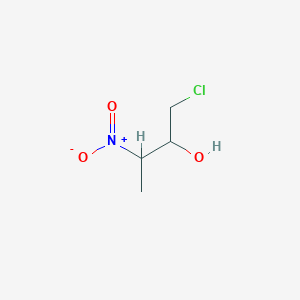

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
